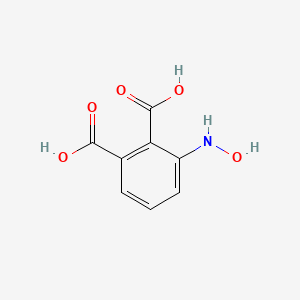

3-(Hydroxyamino)phthalic acid

Übersicht

Beschreibung

3-(Hydroxyamino)phthalic acid, also known as HAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HAPA is a derivative of phthalic acid and has a hydroxyamino group attached to one of the aromatic rings. This compound has shown promising results in scientific research, particularly in the areas of material science, biochemistry, and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Polymer Research and Development

The study of phthalic acid derivatives, including 3-(hydroxyamino)phthalic acid, contributes significantly to polymer research, especially in developing fire-safe polymers. The cyclization pathway of hydroxy-containing polyamic acid (PHAA) synthesized from phthalic anhydride analogs has been investigated for its potential as a fire-safe polymer. The reaction monitored by NMR and pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) indicates that such compounds can release flame retardant agents like water and carbon dioxide during the cyclization and rearrangement reaction, which accelerates the imidization process (Park, Farris, & Kantor, 2004).

Environmental Monitoring and Management

Phthalates, including derivatives of phthalic acid, are ubiquitous environmental contaminants due to their widespread use as plasticizers in PVC products and other consumer goods. Understanding the environmental impact, metabolism, and biodegradation pathways of these compounds is crucial for monitoring and managing their presence in ecosystems. Studies on the biodegradation of phthalic acid esters (PAEs) by specific bacterial strains like Cupriavidus oxalaticus indicate efficient degradation pathways that convert PAEs to phthalic acid and then to complete mineralization, highlighting microbial strategies for mitigating environmental pollution by phthalates (Chen et al., 2020).

Chemical Synthesis and Applications

In the realm of chemical synthesis, phthalic acid derivatives serve as key intermediates for producing various industrially and pharmaceutically relevant compounds. For example, the synthesis of water-soluble derivatives of common pharmaceuticals explores the modification of phthalic acid to enhance solubility and bioavailability, demonstrating the versatility of these compounds in drug development processes (Reddy, Kumari, & Dubey, 2013).

Advanced Oxidation Processes

The application of advanced oxidation processes (AOPs), such as the photo-Fenton reaction, to the degradation of phthalic acid and its derivatives in aqueous media is a significant area of environmental engineering research. These studies aim to develop efficient methods for the mineralization of contaminants, ensuring the removal of hazardous substances from water sources. The effectiveness of AOPs in achieving high degrees of mineralization for compounds like phthalic anhydride highlights the potential for treating water contaminated with phthalates and related compounds (Trabelsi-Souissi et al., 2011).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that phthalic acid derivatives, which include 3-(hydroxyamino)phthalic acid, are often used in the synthesis of various compounds .

Mode of Action

Hydroxyamino acids, including this compound, are known to undergo various reactions, including hydroxylation . Hydroxylation is a process where a hydroxyl group (-OH) is introduced into an organic compound, increasing its reactivity.

Biochemical Pathways

Phthalates, a group of compounds related to this compound, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates often results in the production of phthalic acid .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect in the body .

Result of Action

N-hydroxyamino acids, a group that includes this compound, are known to have unique biological actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, phthalates, a group of compounds related to this compound, are known to persist in various environmental media, and their degradation can be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

3-(hydroxyamino)phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(11)4-2-1-3-5(9-14)6(4)8(12)13/h1-3,9,14H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLUDJIFCUVRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)NO)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

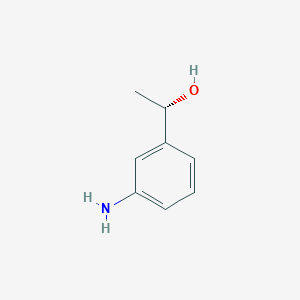

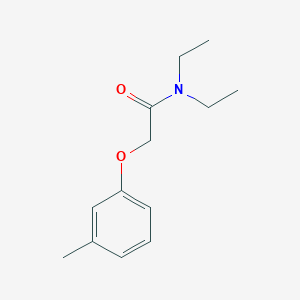

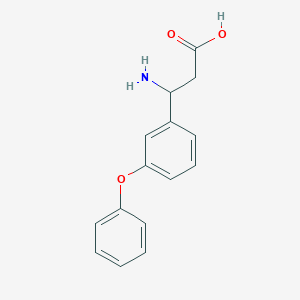

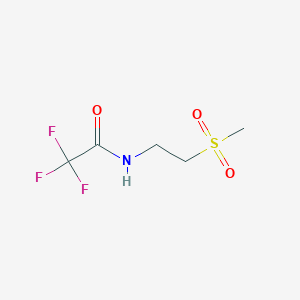

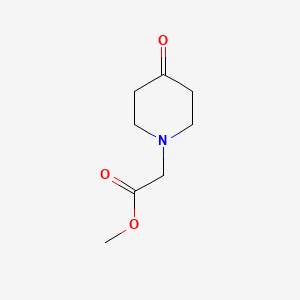

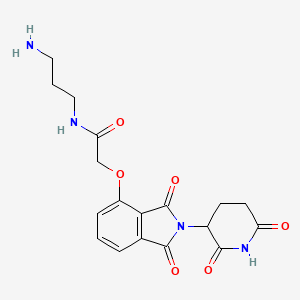

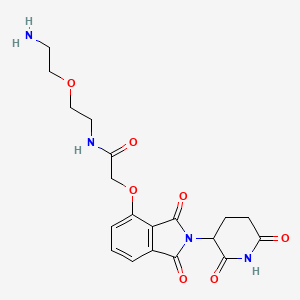

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

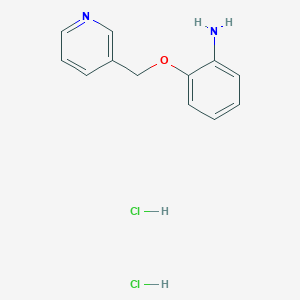

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)

![2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B3114521.png)

![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)

![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)